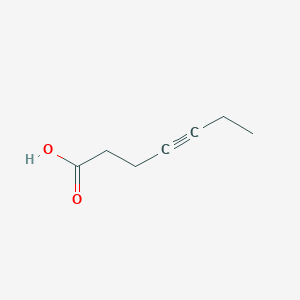
4-Heptynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptynoic acid is an organic compound with the molecular formula C7H10O2. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fourth and fifth carbon atoms in its heptane chain. This compound is also known by its IUPAC name, hept-4-ynoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptynoic acid can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. Another method includes the use of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylate salt, which is then acidified to yield the desired acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of heptynoic esters, followed by hydrolysis to obtain the free acid. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Heptynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form heptanoic acid or other saturated derivatives.
Substitution: The terminal alkyne group allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as organolithium or organomagnesium reagents.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Heptanoic acid.
Substitution: Substituted heptynoic acids.
Scientific Research Applications
4-Heptynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Heptynoic acid involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Heptanoic acid: A saturated analog of 4-Heptynoic acid, lacking the triple bond.
Hexynoic acid: A shorter-chain analog with similar reactivity.
Octynoic acid: A longer-chain analog with similar properties.
Uniqueness: this compound is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its saturated and shorter or longer-chain analogs. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
42441-83-8 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
hept-4-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H2,1H3,(H,8,9) |
InChI Key |
RMARLPSMJOHGLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















